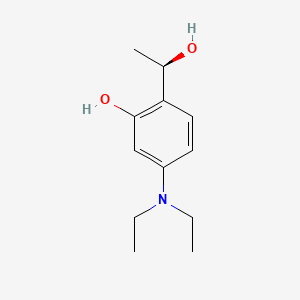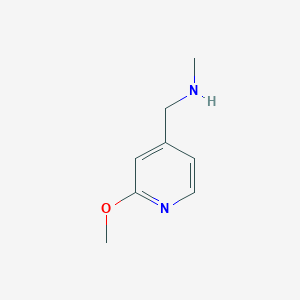
1-(2-Methoxypyridin-4-YL)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxypyridin-4-YL)-N-methylmethanamine is an organic compound that belongs to the class of pyridine derivatives It features a methoxy group attached to the second position of the pyridine ring and a methylmethanamine group attached to the fourth position
準備方法
The synthesis of 1-(2-Methoxypyridin-4-YL)-N-methylmethanamine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-methoxypyridine with N-methylmethanamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-methoxypyridine and N-methylmethanamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1-(2-Methoxypyridin-4-YL)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed include pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyridine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
科学的研究の応用
1-(2-Methoxypyridin-4-YL)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-(2-Methoxypyridin-4-YL)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and target.
類似化合物との比較
1-(2-Methoxypyridin-4-YL)-N-methylmethanamine can be compared with other pyridine derivatives, such as:
2-Methoxypyridine: Lacks the N-methylmethanamine group, making it less versatile in terms of functionalization.
4-Methylpyridine: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
N-Methylpyridin-4-amine: Similar structure but lacks the methoxy group, leading to different properties and applications.
The uniqueness of this compound lies in its combination of the methoxy and N-methylmethanamine groups, which confer distinct chemical and biological properties.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
1-(2-methoxypyridin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H12N2O/c1-9-6-7-3-4-10-8(5-7)11-2/h3-5,9H,6H2,1-2H3 |
InChIキー |
BMFZKBUDQUCZNE-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC(=NC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


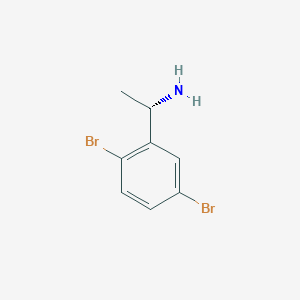
![1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine](/img/structure/B13609294.png)
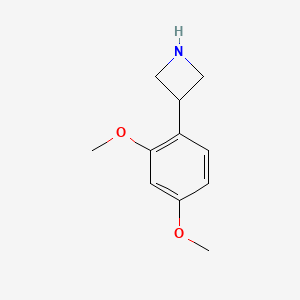
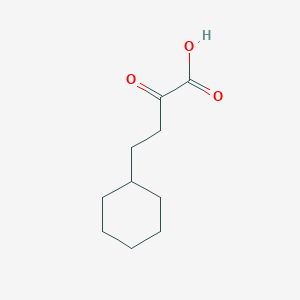
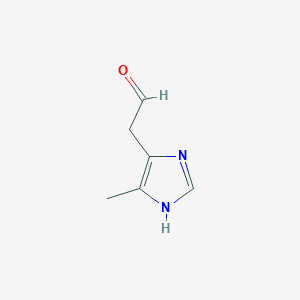
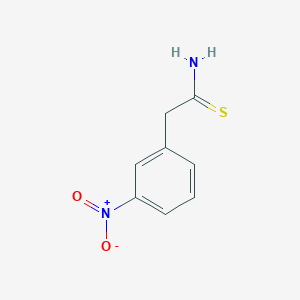
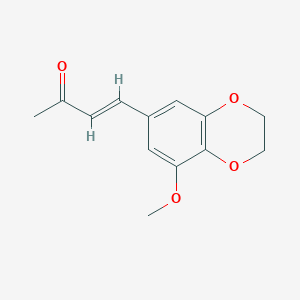

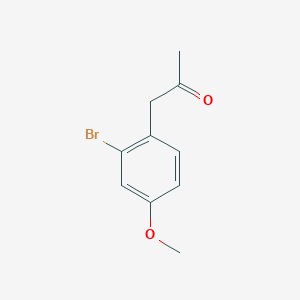
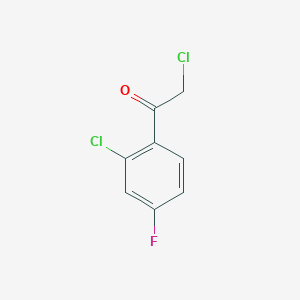
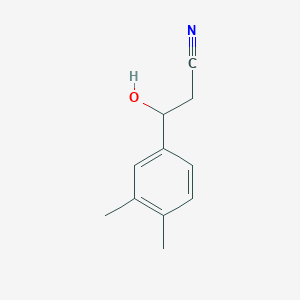
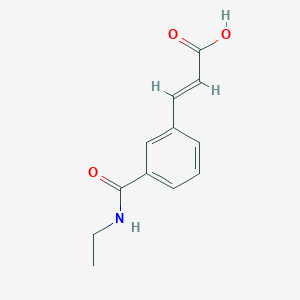
![1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine](/img/structure/B13609335.png)
